Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-
Overview
Description
Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-: is a chemical compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol . It is also known by other names such as 2,3,9,10-Tetramethoxyberbine and Tetrahydropalmatine . This compound is a member of the isoquinoline alkaloid family and is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- involves several steps. One common method includes the methylation of berberine to produce 2,3,9,10-tetramethoxyberbine, followed by the conversion to its hydrochloride salt. The reaction conditions typically involve the use of methanol and hydrochloric acid under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes using automated reactors to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of demethylated products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. It is known to modulate the activity of dopamine receptors, which contributes to its analgesic and neuroprotective effects . Additionally, it can inhibit certain enzymes, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Berberine: Another isoquinoline alkaloid with similar pharmacological activities.
Palmatine: Known for its antimicrobial and anti-inflammatory properties.
Tetrahydropalmatine: Shares similar structural features and pharmacological effects.
Uniqueness: Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- is unique due to its specific methylation pattern, which influences its pharmacokinetic properties and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZZQQRTPWMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-85-7, 2506-20-9, 6024-83-5 | |
Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropalmaline chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Palmatine, hydrochloride, (+)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6024-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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